Captan-d6

Isotope dilution mass spectrometry Stable isotope labeling Analytical method validation

Captan-d6 (CAS 1330190-00-5) is the definitive hexadeuterated internal standard for Captan residue analysis. Its M+6 mass shift cleanly resolves the IS signal from unlabeled Captan, enabling accurate isotope dilution MS (IDMS) in GC-MS and LC-MS/MS workflows. Unlike unlabeled Captan—which degrades rapidly (t₁/₂ 10 min at pH 8)—Captan-d6 mirrors the analyte's physicochemical and degradation behavior, compensating for matrix effects and hydrolytic loss during QuEChERS extraction. With ≥98 atom% D enrichment and >99% HPLC purity (lot-specific CoA), it meets ISO/IEC 17025, EPA, and EFSA residue monitoring requirements for food, environmental, and cannabis matrices.

Molecular Formula C9H8Cl3NO2S
Molecular Weight 306.6 g/mol
Cat. No. B590165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaptan-d6
Synonyms3a,4,7,7a-Tetrahydro-2-[(trichloromethyl)thio]-1H-isoindole-1,3(2H)-dione-d6;  N-[(Trichloromethyl)thio]tetrahydrophthalimide-d6;  N-[(Trichloromethyl)thio]-4-c_x000B_yclohexene-1,2-dicarboximide-d6;  N-Trichloromethylthio-3a,4,7,7a-tetrahydro-_x000B_phthalimide-d6
Molecular FormulaC9H8Cl3NO2S
Molecular Weight306.6 g/mol
Structural Identifiers
SMILESC1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl
InChIInChI=1S/C9H8Cl3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-2,5-6H,3-4H2/i1D,2D,3D2,4D2
InChIKeyLDVVMCZRFWMZSG-TZCZJOIZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Captan-d6: Deuterated Phthalimide Fungicide Internal Standard for Residue Quantification


Captan-d6 (CAS 1330190-00-5) is the hexadeuterated stable isotope-labeled analog of the non-systemic phthalimide fungicide Captan (CAS 133-06-2) [1]. It is a chloroalkylthio (trichloromethyl sulfenyl) compound within the dicarboximide fungicide class, sharing the -SCCl₃ side chain as the biologically active moiety with structural analogs including folpet and captafol [2]. Captan-d6 features six deuterium atoms substituting for six hydrogen atoms on the cyclohexene ring (C₉H₂D₆Cl₃NO₂S; MW 306.63 g/mol), producing a mass shift of M+6 relative to unlabeled Captan . This compound is intended exclusively for use as an analytical internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for the quantification of Captan residues in environmental, food, and agricultural matrices .

Why Unlabeled Captan or Alternative Phthalimide Analogs Cannot Substitute for Captan-d6 in Quantitative MS Analysis


Unlabeled Captan cannot be substituted for Captan-d6 in quantitative mass spectrometry workflows because both compounds exhibit identical retention times and ionization efficiencies under standard chromatographic conditions, rendering them co-eluting and spectrally indistinguishable except by the M+6 mass shift . This co-elution with the target analyte violates the fundamental requirement of an internal standard to be separately quantifiable. Furthermore, the parent compound Captan is hydrolytically unstable, degrading rapidly to 1,2,3,6-tetrahydrophthalimide (THPI) with a half-life of only 10 minutes at pH 8, which introduces substantial pre-analytical and in-process variability in residue measurements [1]. Even the structurally closest analog folpet—which shares the identical -SCCl₃ side chain and common toxicological mechanism with Captan [2]—exhibits an eight-fold faster hydrolytic rate at acidic pH compared to Captan, producing divergent degradation kinetics and matrix behavior that disqualify it as a reliable surrogate calibrant for Captan-specific quantification [3]. Captan-d6, by contrast, provides the requisite mass differentiation and matches the physicochemical and degradation behavior of the unlabeled analyte across the analytical workflow, enabling accurate isotope dilution mass spectrometry (IDMS).

Quantitative Differentiation Evidence: Captan-d6 Performance Metrics Versus Unlabeled Captan and In-Class Analogs


Isotopic Enrichment Specification: ≥98 atom% D and Mass Shift Differentiation

Captan-d6 is supplied with a certified isotopic enrichment specification of 98 atom% deuterium (≥98 atom% D) , achieving a consistent M+6 mass shift that cleanly separates the IS signal from the unlabeled Captan analyte (M) in MS detection . This contrasts with the use of unlabeled Captan as an external standard, which offers no mass differentiation and cannot correct for matrix-induced ion suppression or enhancement. Among related phthalimide analogs, folpet differs structurally by possessing an aromatic ring rather than the cyclohexene ring of Captan, producing a distinct mass and chromatographic profile that precludes its use as a matched IS [1].

Isotope dilution mass spectrometry Stable isotope labeling Analytical method validation

Chemical Purity Specification: HPLC Purity >99% with Defined Certificate of Analysis Traceability

Captan-d6 is manufactured to a defined overall chemical purity specification of >99.0% as determined by HPLC, with accompanying lot-specific Certificate of Analysis (CoA) documentation . In comparison, the FAO specification for technical-grade Captan formulations includes a permissible maximum impurity level for perchloromethyl mercaptan (the hydrolytic degradation product), which has been observed to exceed the FAO maximum in stored Captan formulations prior to storage and then decrease during storage due to further degradation [1]. While unlabeled Captan analytical reference standards are commercially available (e.g., Sigma-Aldrich TraceCERT® certified reference material traceable to NIST) [2], only the deuterated analog Captan-d6 provides both the requisite purity for calibration and the isotopic differentiation essential for IDMS workflows.

Analytical reference standard HPLC purity Method validation

Analytical Workflow Integration: Compensation for pH-Dependent Degradation During Sample Processing

Captan-d6, when used as an internal standard in IDMS workflows, compensates for the rapid hydrolytic degradation of Captan that occurs during sample extraction and chromatographic separation. The parent compound Captan exhibits pronounced pH-dependent instability: half-life = 32 hours at pH 5, 8 hours at pH 7, and only 10 minutes at pH 8 [1]. This degradation, which yields THPI via hydrolysis of the trichloromethyl sulfenyl moiety, occurs regardless of analytical conditions and introduces substantial pre-instrumental variability when unlabeled Captan is quantified by external calibration alone. Because Captan-d6 undergoes the same degradation kinetics as the unlabeled analyte, the isotopologue ratio (Captan/Captan-d6) remains constant throughout sample preparation and analysis, effectively canceling degradation-induced losses [2]. In contrast, the structurally related analog folpet exhibits an eight-fold faster hydrolytic rate than Captan at pH 5, precluding its use as a surrogate degradation-compensating standard [3].

Isotope dilution Matrix effect correction Hydrolytic instability

Batch-to-Batch Consistency: Defined Storage Conditions and Shelf-Life Documentation

Captan-d6 is supplied with defined storage conditions and documented shelf-life parameters that support long-term analytical reproducibility. Supplier specifications include storage at 2-8°C (refrigerated) for neat powder with a shelf life of 24 months . This contrasts with the documented storage instability of unlabeled Captan technical formulations, where perchloromethyl mercaptan impurity levels measured in stored Captan exceeded the FAO maximum permissible concentration prior to storage and subsequently decreased during storage, indicating ongoing degradation with unpredictable impurity profiles [1]. The provision of lot-specific Certificates of Analysis (CoA) containing purity, isotopic enrichment, and recommended storage conditions enables traceable, audit-ready method validation in accordance with regulatory guidelines .

Reference standard stability Shelf-life specification Quality assurance

Procurement-Relevant Application Scenarios for Captan-d6 in Analytical and Regulatory Workflows


Regulatory Pesticide Residue Monitoring in Food and Environmental Matrices (LC-MS/MS and GC-MS)

Captan-d6 is deployed as an isotope-labeled internal standard in regulatory residue monitoring programs for Captan in food commodities (pome fruit, peaches, nectarines, plums, cherry, tomato, strawberries) and environmental samples per EPA and EFSA residue definitions . The 98 atom% D isotopic enrichment enables accurate quantification via isotope dilution, compensating for matrix effects and the rapid hydrolytic degradation of Captan (half-life 10 min at pH 8) that occurs during QuEChERS extraction and LC-MS/MS analysis . This use is mandated or strongly recommended in multi-residue method validation protocols to achieve the accuracy, precision, and traceability required for compliance with ISO/IEC 17025 .

Method Development and Validation for Captan-Specific Analytical Protocols

Captan-d6 is utilized as the primary internal calibrant during analytical method development, validation, and verification (AMV) for Captan quantification by GC-MS or LC-MS/MS . Its M+6 mass shift cleanly resolves the IS signal from the unlabeled analyte, enabling linear calibration curve establishment, recovery assessment, and carryover verification across complex matrices. The >99% HPLC purity and lot-specific Certificate of Analysis (CoA) provide the documented traceability required for method transfer between laboratories and for regulatory dossier submissions to agencies such as the EPA and EFSA . Unlike unlabeled Captan, Captan-d6 corrects for the pH-dependent degradation kinetics (half-life 32 h at pH 5, 8 h at pH 7, 10 min at pH 8) that would otherwise introduce unacceptable method variability .

Cannabis and Hemp Pesticide Residue Testing per State Regulatory Mandates

Captan-d6 is applied as an internal standard in cannabis and hemp pesticide residue testing, where Captan is included on monitoring lists such as the EPA Contaminant Candidate List 3 (CCL 3) and various state-level pesticide action levels . The high isotopic enrichment (≥98 atom% D) and defined purity (>99% HPLC) of Captan-d6 enable low-level quantification in high-background plant matrices where ion suppression from cannabinoids and terpenes is prevalent . The isotope dilution approach using Captan-d6 provides the analytical defensibility required for ISO/IEC 17025 accredited cannabis testing laboratories, compensating for the rapid degradation of Captan that can occur during solvent extraction and sample workup in complex botanical matrices .

Environmental Fate and Metabolism Studies Requiring Tracer Quantification

Captan-d6 is employed as a stable isotope tracer and quantitative internal standard in environmental fate studies, including investigations of Captan degradation pathways, soil persistence, and transformation product formation (e.g., THPI) . The deuterium labeling enables mass spectrometric differentiation of exogenously added tracer from endogenous Captan residues in field-collected samples. Because Captan degrades via hydrolysis of the trichloromethyl sulfenyl moiety to produce reactive thiophosgene that reacts with thiol and non-thiol proteins, accurate mass balance studies require an isotopically matched internal standard to track and correct for analyte loss during sample collection, storage, and analysis . The 24-month shelf life of Captan-d6 under defined refrigerated storage supports multi-year environmental monitoring campaigns with consistent calibrant traceability .

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